molecular formula C9H7ClN2S B8071027 1-(3-Chlorophenyl)-1H-imidazole-2(5H)-thione

1-(3-Chlorophenyl)-1H-imidazole-2(5H)-thione

Cat. No.: B8071027
M. Wt: 210.68 g/mol
InChI Key: ZWIAWZBWVBTRSS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-1H-imidazole-2(5H)-thione is a heterocyclic compound that contains both an imidazole ring and a thione group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 3-chlorophenyl group adds to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)-1H-imidazole-2(5H)-thione can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzylamine with carbon disulfide and potassium hydroxide, followed by cyclization with formic acid. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-1H-imidazole-2(5H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding imidazole derivative.

    Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazole derivatives.

    Substitution: Various substituted imidazole-thione derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-1H-imidazole-2(5H)-thione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.

    Biological Studies: It is used as a probe to study enzyme mechanisms and interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-1H-imidazole-2(5H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the 3-chlorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-imidazole-2(5H)-thione: Lacks the chlorine substituent, resulting in different reactivity and biological activity.

    1-(3-Bromophenyl)-1H-imidazole-2(5H)-thione: The bromine substituent can lead to different electronic and steric effects compared to chlorine.

    1-(3-Methylphenyl)-1H-imidazole-2(5H)-thione: The methyl group affects the compound’s hydrophobicity and reactivity.

Uniqueness

1-(3-Chlorophenyl)-1H-imidazole-2(5H)-thione is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biological Activity

1-(3-Chlorophenyl)-1H-imidazole-2(5H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This imidazole derivative has been studied for its potential applications in treating various diseases, particularly cancer and infections. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to an imidazole ring with a thione functional group. This unique structure contributes to its reactivity and biological properties. The presence of the thione group is particularly noteworthy as it can participate in various chemical reactions, influencing the compound's biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For example, research has shown that derivatives of imidazole can exhibit significant cytotoxic effects against several cancer cell lines.

  • In Vitro Studies : In a study involving three cancer cell lines (MCF-7, HepG2, and HCT-116), compounds similar to this compound demonstrated promising cytotoxicity. The most potent derivative exhibited an IC50 value of less than 5 µM across all tested cell lines, indicating strong antiproliferative effects .
CompoundCell LineIC50 (µM)
This compoundMCF-7< 5
HepG2< 5
HCT-116< 5
  • Mechanism of Action : The mechanism underlying its anticancer effects involves induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometric analysis revealed significant increases in pre-G1 apoptosis after treatment with this compound .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structure allows it to inhibit key enzymes involved in bacterial cell wall synthesis, leading to effective antibacterial action.

  • Antifungal and Antibacterial Studies : In vitro tests have shown that derivatives of imidazole exhibit varying degrees of antifungal and antibacterial activity, with some derivatives outperforming standard antibiotics .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of imidazole-thione derivatives against cancer cell lines. The results indicated that compounds with electron-donating groups on the phenyl ring significantly enhanced antiproliferative activity. For instance, the substitution of a methyl group with a methoxy group led to improved IC50 values, demonstrating the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Potency

Another investigation focused on the antimicrobial properties of imidazole derivatives, including this compound. The study found that these compounds exhibited potent activity against various pathogens, suggesting their potential as therapeutic agents in treating infections .

Properties

IUPAC Name

3-(3-chlorophenyl)-4H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIAWZBWVBTRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NC(=S)N1C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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